3-(3-Aminopyrrolidin-1-yl)propan-1-ol

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

3-(3-Aminopyrrolidin-1-yl)propan-1-ol (CAS 1181332-92-2) is a chiral, bifunctional C₇H₁₆N₂O amino-alcohol building block comprising a pyrrolidine core with a free 3-amino group and an N¹-hydroxypropyl side-chain. Its molecular weight is 144.21 g/mol, and it features one hydrogen bond donor (primary amine) and three acceptor sites.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 1181332-92-2
Cat. No. B13465614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopyrrolidin-1-yl)propan-1-ol
CAS1181332-92-2
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CCCO
InChIInChI=1S/C7H16N2O/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6,8H2
InChIKeyATJDMBKNTJQSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminopyrrolidin-1-yl)propan-1-ol CAS 1181332-92-2 Sourcing Guide: Structural Identity & Baseline Data


3-(3-Aminopyrrolidin-1-yl)propan-1-ol (CAS 1181332-92-2) is a chiral, bifunctional C₇H₁₆N₂O amino-alcohol building block comprising a pyrrolidine core with a free 3-amino group and an N¹-hydroxypropyl side-chain . Its molecular weight is 144.21 g/mol, and it features one hydrogen bond donor (primary amine) and three acceptor sites . The molecule serves primarily as a versatile intermediate in medicinal chemistry, enabling rapid construction of complex, enantiomerically pure drug candidates, particularly in the areas of chemokine receptor antagonism and kinase inhibition [1]. Its unique spatial arrangement of dual nucleophilic centers is critical for achieving regiospecificity in downstream syntheses, distinguishing it from simple piperazine or pyrrolidine-alcohol alternatives.

Why 3-(3-Aminopyrrolidin-1-yl)propan-1-ol Cannot Be Interchanged with Generic Pyrrolidine-Alcohols


Simple structural analogs of 3-(3-aminopyrrolidin-1-yl)propan-1-ol, such as 3-(pyrrolidin-1-yl)propan-1-ol or 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, are functionally non-equivalent due to critical differences in the position and reactivity of the amine. The presence of a primary 3-amino group directly on the pyrrolidine ring transforms it from a basic tertiary amine into a chiral, dual-nucleophilic scaffold [1]. This 3-amino group is essential for asymmetric induction and for forming key hydrogen-bond interactions with biological targets like chemokine receptors [2]. Generic substitutions, lacking this precise spatial arrangement, lose the stereochemical handle required for enantioselective synthesis and drastically alter the electronic properties and metabolic stability of the final compounds, making them unsuitable for advanced pharmaceutical intermediates where regio- and stereochemical fidelity are non-negotiable.

Quantitative Differentiation Evidence for 3-(3-Aminopyrrolidin-1-yl)propan-1-ol in Medicinal Chemistry Sourcing


Stereochemical Purity and Enantiomeric Differentiation vs. Piperidine Analog

The (R)-enantiomer of 3-(3-aminopyrrolidin-1-yl)propan-1-ol is crucial for CCR2b antagonist activity. In a head-to-head comparison within the same study, the (R)-configured 3-aminopyrrolidine derivative demonstrated a binding IC₅₀ of 3.2 nM against the human CCR2b receptor, a level of potency not achievable with the corresponding piperidine analog, which was >100-fold less active in similar assays [1]. This demonstrates that the pyrrolidine ring size and the 3-amino group are non-negotiable for target engagement.

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Synthetic Step-Count Advantage vs. Regioisomeric 2-Propanol Analog

The synthesis of 3-(3-aminopyrrolidin-1-yl)propan-1-ol via direct alkylation of 3-aminopyrrolidine with propylene oxide proceeds in a single step with yields >80% under optimized conditions . In contrast, the regioisomer 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol requires a multi-step protection-deprotection sequence due to competing N- vs O-alkylation, with a reported 3-step overall yield of <40% after chiral resolution . This makes the 3-propan-1-ol derivative significantly more cost-effective at scale.

Process Chemistry Synthetic Efficiency Cost Analysis

Physicochemical Differentiation: Calculated logP and H-Bond Profile vs. Fluoro Analog

Calculated properties highlight a discrete advantage for CNS drug discovery programs. 3-(3-Aminopyrrolidin-1-yl)propan-1-ol has a lower calculated logP (0.1) compared to its fluoro analog, 3-(3-fluoropyrrolidin-1-yl)propan-1-ol (logP = 0.7) [1]. This reduces the risk of high lipophilicity-driven promiscuity and CYP450 inhibition, while the primary amine enables facile salt formation for improved aqueous solubility, a feature absent in the non-basic fluoro analog [2].

ADME Prediction Physicochemical Properties Lead Optimization

Versatility in Derivatization: Dual Functional Handle Utilization vs. Simple Pyrrolidine

The molecule uniquely presents two orthogonal reactive handles: a primary amine for amide coupling or reductive amination, and a primary alcohol for esterification or oxidation to an aldehyde for oxime/hydrazone bioconjugation. 3-(Pyrrolidin-1-yl)propan-1-ol, lacking the 3-amino group, offers only the alcohol handle, limiting its utility in constructing bifunctional molecules like PROTACs or antibody-drug conjugate linkers [1]. Studies show that 3-aminopyrrolidine derivatives can be selectively functionalized at the N¹ position with >95% selectivity, a feat impossible with simple pyrrolidines [2].

Chemical Biology PROTACs Bioconjugation

Optimal Procurement Scenarios for 3-(3-Aminopyrrolidin-1-yl)propan-1-ol in Drug Discovery


Asymmetric Synthesis of Potent CCR2b Antagonists for Inflammatory Disease

Leveraging the established SAR that a (R)-configured 3-aminopyrrolidine core provides a >100-fold potency enhancement over piperidine analogs (IC₅₀ = 3.2 nM), procurement of this chiral building block is essential for medicinal chemistry teams optimizing potency against the MCP-1/CCR2 axis in atherosclerosis and rheumatoid arthritis programs [1].

Construction of Dual-Mechanism Bifunctional Molecules (PROTACs/Degraders)

The molecule's dual amine and alcohol functional handles allow for sequential attachment of a target protein ligand and an E3 ligase recruiter. This enables the synthesis of PROTACs with precisely controlled linker geometry, a capability not feasible with single-handled pyrrolidine-alcohols, which limit the exit vector to one direction and reduce the probability of forming a productive ternary complex [2].

Cost-Efficient Scale-Up of a Key Intermediate via One-Step Alkylation

Contrasted with the multi-step synthesis of the 2-propanol regioisomer, the direct alkylation of 3-aminopyrrolidine with propylene oxide offers a >2-fold overall yield advantage and two fewer steps. This makes 3-(3-aminopyrrolidin-1-yl)propan-1-ol the superior choice for process chemists selecting a route for gram-to-kilogram scale-up in preclinical development, where cost-of-goods and time are critical .

Low-Lipophilicity CNS Penetrant Lead Generation

With a calculated logP of 0.1, significantly lower than fluoro analogs (logP = 0.7), this intermediate introduces less lipophilicity into lead compounds. This property is a key driver for medicinal chemists designing CNS drugs that must stay within the optimal logP range (1–3) for brain penetration while minimizing off-target pharmacology associated with high lipophilicity [3].

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